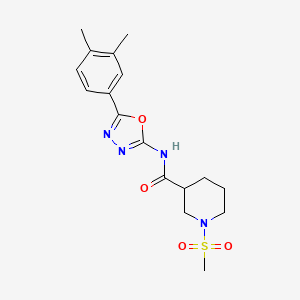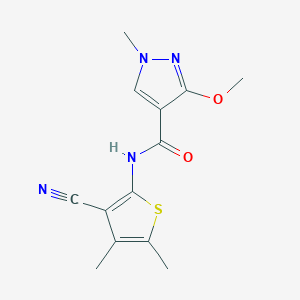![molecular formula C7H16Cl2N4O B2904267 {[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride CAS No. 1390654-53-1](/img/structure/B2904267.png)
{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N4O . It has a molecular weight of 257.16072 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formulaC8H18Cl2N4O. It contains a 1,2,4-triazole ring, which is a type of heterocyclic ring. There are also methoxypropyl and methylamine groups attached to this ring . For a detailed structural analysis, it’s recommended to use software tools like molecular modeling and computational chemistry tools. Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.16072 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds in this category exhibit good to moderate activities against various microorganisms. The synthetic routes often involve the reaction of ester ethoxycarbonylhydrazones with primary amines, demonstrating the chemical versatility and potential for creating compounds with significant biological activities (Bektaş et al., 2007).
PET Imaging Agent Development
Research into the development of PET imaging agents has involved triazole derivatives. For example, [11C]SN003, a compound synthesized from a triazole precursor, was evaluated as a PET imaging agent for CRF1 receptors in baboons. This highlights the compound's utility in neuroscientific research and its potential role in the development of diagnostic tools (Kumar et al., 2006).
Synthesis of Derivatives Bearing 1,2,4-triazole Ring
The 1,2,4-triazole core motif plays a crucial role in various clinical drugs, showcasing the importance of these derivatives in medicinal chemistry. The synthesis of novel amides and amines derivatives bearing the 1,2,4-triazole ring demonstrates the ongoing research and development efforts in creating new therapeutic agents with potential applications in treating a wide range of diseases (Prasad et al., 2021).
Corrosion Inhibition
1,2,4-Triazole derivatives have also been explored for their application in corrosion inhibition. This research area highlights the compound's potential in industrial applications, such as protecting metals from corrosive environments. The effectiveness of these inhibitors in different acid media showcases the practical applications of triazole derivatives beyond biological activities (Bentiss et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-12-4-2-3-11-6-9-10-7(11)5-8;;/h6H,2-5,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYSMMNPKXHEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NN=C1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)



![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2904193.png)


![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2904199.png)


![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2904207.png)